molecular formula C16H24ClNO2S B116086 1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-diethylamino)ethoxy)ethanol hydrochloride CAS No. 142935-03-3

1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-diethylamino)ethoxy)ethanol hydrochloride

Cat. No. B116086
M. Wt: 329.9 g/mol
InChI Key: BKMCUGFGPQNYHG-RSAXXLAASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-diethylamino)ethoxy)ethanol hydrochloride, also known as BEt, is a chemical compound with potential use in scientific research. It is a selective agonist for the serotonin 5-HT1A receptor, which is a target for the treatment of various neuropsychiatric disorders.

Mechanism Of Action

1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-diethylamino)ethoxy)ethanol hydrochloride acts as a partial agonist for the 5-HT1A receptor, which is a G protein-coupled receptor that mediates the effects of serotonin. By binding to the receptor, 1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-diethylamino)ethoxy)ethanol hydrochloride can modulate the activity of various signaling pathways, leading to changes in neurotransmitter release and neuronal activity. The exact mechanism of action of 1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-diethylamino)ethoxy)ethanol hydrochloride is not fully understood and requires further investigation.

Biochemical And Physiological Effects

1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-diethylamino)ethoxy)ethanol hydrochloride has been shown to have a range of biochemical and physiological effects, including modulation of neurotransmitter release, changes in gene expression, and alterations in neuronal activity. It has been shown to increase the release of serotonin and dopamine in certain brain regions, leading to anxiolytic and antidepressant-like effects. 1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-diethylamino)ethoxy)ethanol hydrochloride has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in neuronal growth and survival.

Advantages And Limitations For Lab Experiments

1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-diethylamino)ethoxy)ethanol hydrochloride has several advantages for use in lab experiments, including its selectivity for the 5-HT1A receptor and its potential use in the treatment of various neuropsychiatric disorders. However, there are also limitations to its use, including its limited solubility in aqueous solutions and its potential toxicity at high doses. Further studies are needed to fully understand the advantages and limitations of using 1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-diethylamino)ethoxy)ethanol hydrochloride in lab experiments.

Future Directions

There are several future directions for research on 1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-diethylamino)ethoxy)ethanol hydrochloride, including investigating its potential use in the treatment of neurodegenerative diseases, exploring its effects on other neurotransmitter systems, and optimizing its synthesis and purification methods. Further studies are also needed to fully understand the mechanism of action of 1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-diethylamino)ethoxy)ethanol hydrochloride and its potential side effects. Overall, 1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-diethylamino)ethoxy)ethanol hydrochloride has potential as a valuable tool for scientific research and may have therapeutic applications in the future.

Synthesis Methods

1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-diethylamino)ethoxy)ethanol hydrochloride can be synthesized through a multi-step process involving the reaction of 2-(2-(N,N-diethylamino)ethoxy)ethanol with benzo[b]thiophene-5-carbaldehyde in the presence of a catalyst. The resulting product is then purified and converted to the hydrochloride salt form. The purity and yield of 1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-diethylamino)ethoxy)ethanol hydrochloride can be improved through various optimization techniques.

Scientific Research Applications

1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-diethylamino)ethoxy)ethanol hydrochloride has potential use in scientific research due to its selectivity for the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. It has been shown to have anxiolytic and antidepressant-like effects in animal models, making it a potential candidate for the treatment of anxiety and depression. 1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-diethylamino)ethoxy)ethanol hydrochloride has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

142935-03-3

Product Name

1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-diethylamino)ethoxy)ethanol hydrochloride

Molecular Formula

C16H24ClNO2S

Molecular Weight

329.9 g/mol

IUPAC Name

(1R)-1-(1-benzothiophen-5-yl)-2-[2-(diethylamino)ethoxy]ethanol;hydrochloride

InChI

InChI=1S/C16H23NO2S.ClH/c1-3-17(4-2)8-9-19-12-15(18)13-5-6-16-14(11-13)7-10-20-16;/h5-7,10-11,15,18H,3-4,8-9,12H2,1-2H3;1H/t15-;/m0./s1

InChI Key

BKMCUGFGPQNYHG-RSAXXLAASA-N

Isomeric SMILES

CCN(CC)CCOC[C@@H](C1=CC2=C(C=C1)SC=C2)O.Cl

SMILES

CCN(CC)CCOCC(C1=CC2=C(C=C1)SC=C2)O.Cl

Canonical SMILES

CCN(CC)CCOCC(C1=CC2=C(C=C1)SC=C2)O.Cl

synonyms

1-(benzo(b)thiophen-5-yl)-2-(2-(N,N-diethylamino)ethoxy)ethanol hydrochloride
1-benzothiophen-5-yl-2-(2-(diethylamino)ethoxy)ethanol hydrochloride
T 588
T-588

Origin of Product

United States

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